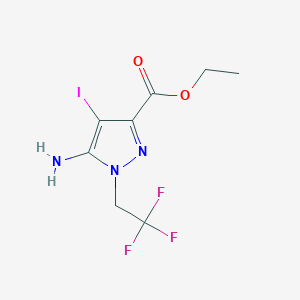
Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is of interest due to its unique structural features, which include an iodine atom and a trifluoroethyl group, making it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction is often catalyzed by iodine, which facilitates the formation of the pyrazole ring . The process can be carried out under mild conditions, such as room temperature, and in solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Alkylated or arylated pyrazole derivatives.
Scientific Research Applications
Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
- Ethyl 5-amino-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
- Ethyl 5-amino-4-fluoro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Comparison:
- Uniqueness: The presence of the iodine atom in Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate makes it more reactive in substitution reactions compared to its bromo, chloro, and fluoro counterparts .
- Reactivity: The iodine derivative is more reactive towards nucleophilic substitution due to the larger atomic radius and lower bond dissociation energy of the C-I bond .
Properties
Molecular Formula |
C8H9F3IN3O2 |
|---|---|
Molecular Weight |
363.08 g/mol |
IUPAC Name |
ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9F3IN3O2/c1-2-17-7(16)5-4(12)6(13)15(14-5)3-8(9,10)11/h2-3,13H2,1H3 |
InChI Key |
WFZUAVVPBVQESK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















